

Molecular weight and structure of Benzyl-PEG6-amine

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Compound of Interest

Compound Name: Benzyl-PEG6-amine

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An In-Depth Technical Guide to **Benzyl-PEG6-amine** for Researchers and Drug Development Professionals

Introduction

Benzyl-PEG6-amine is a bifunctional molecule that is part of the polyethylene glycol (PEG) derivatives family.[1] It features a benzyl group that provides hydrophobicity and stability, a flexible six-unit polyethylene glycol (PEG) chain that imparts water solubility and reduces immunogenicity, and a terminal primary amine group for conjugation.[1] This unique combination of properties makes it a versatile tool in pharmaceutical research and development, particularly in the fields of drug delivery, bioconjugation, and the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][3] The primary amine group allows for straightforward conjugation to various molecules such as drugs, antibodies, or imaging agents.

Core Molecular Data

A summary of the key quantitative data for **Benzyl-PEG6-amine** is presented below. This information is crucial for experimental design, including reaction stoichiometry and analytical characterization.

Property	Value	Reference(s)
Molecular Weight	371.23 g/mol , 371.47 g/mol	
Chemical Formula	C ₁₉ H ₃₃ NO ₆	
IUPAC Name	2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine	
CAS Number	86770-78-7	
Purity	≥98%	
LogP	1.24	
Hydrogen Bond Acceptors	7	
Hydrogen Bond Donors	1	
Appearance	Liquid	
Solubility	Soluble in DMSO, DCM, DMF	
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.	

Molecular Structure

The structure of **Benzyl-PEG6-amine** consists of a benzyl ether at one terminus of a hexaethylene glycol chain and a primary amine at the other.

Caption: Chemical structure of **Benzyl-PEG6-amine**.

Experimental Protocols

The primary amine of **Benzyl-PEG6-amine** is a versatile functional group for conjugation. Below is a detailed protocol for the conjugation of **Benzyl-PEG6-amine** to a molecule containing a carboxylic acid, such as a protein, peptide, or small molecule drug, using carbodiimide chemistry.

Objective: To covalently conjugate **Benzyl-PEG6-amine** to a carboxyl-containing molecule.

Materials:

- **Benzyl-PEG6-amine**
- Carboxyl-containing molecule (e.g., a protein or small molecule)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., dialysis, size exclusion chromatography, or HPLC)

Protocol:

- Preparation of Reagents:
 - Equilibrate all reagents to room temperature before use.
 - Prepare a stock solution of **Benzyl-PEG6-amine** in anhydrous DMF or DMSO. For example, a 100 mM stock solution.
 - Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO. For instance, 100 mM solutions.
- Activation of the Carboxylic Acid:
 - Dissolve the carboxyl-containing molecule in the Activation Buffer.

- Add EDC and NHS to the solution of the carboxyl-containing molecule. A molar excess of 5-10 fold for both EDC and NHS over the carboxyl groups is recommended as a starting point.
- Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups by forming an NHS-ester.
- Conjugation Reaction:
 - Add the desired molar excess of the **Benzyl-PEG6-amine** stock solution to the activated molecule solution. The optimal molar ratio of **Benzyl-PEG6-amine** to the target molecule should be determined empirically, but a 20-50 fold molar excess is a common starting point.
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer if necessary.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching of the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
 - Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
- Purification of the Conjugate:
 - Remove unreacted **Benzyl-PEG6-amine** and byproducts using a suitable purification method.
 - For protein conjugates, dialysis or size exclusion chromatography is often effective.
 - For small molecule conjugates, High-Performance Liquid Chromatography (HPLC) is typically used.
- Characterization of the Conjugate:

- Confirm the successful conjugation using techniques such as Mass Spectrometry (to observe the mass shift), NMR spectroscopy, or HPLC.
- The degree of labeling for protein conjugates can be determined using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the attached molecule has a chromophore.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the conjugation of **Benzyl-PEG6-amine** to a carboxyl-containing molecule.



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Caption: Workflow for conjugating **Benzyl-PEG6-amine**.

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